molecular formula C13H16O2 B14234379 Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- CAS No. 335593-36-7

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)-

Cat. No.: B14234379
CAS No.: 335593-36-7
M. Wt: 204.26 g/mol
InChI Key: LQEQFPIJZGYCIE-WCQYABFASA-N
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Description

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- is an organic compound with the molecular formula C13H16O2 It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereoisomer (1R,2S) refers to its unique three-dimensional arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-methoxy-2-phenyl-, ethyl ester
  • Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2-methyl-2-phenyl-, ethyl ester, (1R,2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit different physical and chemical properties compared to its other isomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

335593-36-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-3-15-12(14)11-9-13(11,2)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3/t11-,13+/m0/s1

InChI Key

LQEQFPIJZGYCIE-WCQYABFASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@]1(C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC1(C)C2=CC=CC=C2

Origin of Product

United States

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